molecular formula C28H28N4O2S B2929243 N-benzyl-3-(2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115439-85-4

N-benzyl-3-(2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2929243
CAS No.: 1115439-85-4
M. Wt: 484.62
InChI Key: KEDFPNXIDDOQJA-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C28H28N4O2S and its molecular weight is 484.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound N-benzyl-3-(2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has been explored in various scientific research contexts, particularly focusing on its synthetic pathways and potential applications in medicinal chemistry. A notable study involves the TEMPO-catalyzed electrochemical C–H thiolation, which presents a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, suggesting a broader applicability of similar compounds in pharmaceuticals and organic materials (Qian et al., 2017). This method underscores the versatility of thioamide substrates in generating novel benzothiazoles through dehydrogenative coupling processes.

Anticancer and Antimicrobial Potential

Research has also delved into the biological evaluation of benzamide derivatives, uncovering their potential applications in addressing human health challenges. For instance, studies have demonstrated the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential in binding nucleotide protein targets and suggesting further exploration in medicinal chemistry for potential therapeutic applications (Saeed et al., 2015).

Antitubercular and Anti-HIV Activities

The exploration of nitroimidazoles and their derivatives reveals promising avenues in the development of novel antitubercular and anti-HIV medications. The synthesis and in vitro evaluation of new 5-substituted Piperazinyl-4-nitroimidazole derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors, indicative of the broader applicability of imidazole derivatives in combating infectious diseases (Al-Masoudi et al., 2007).

Anticorrosive Properties

The compound and its derivatives have also been investigated for their anticorrosive properties. Studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments underscore the compound's utility in industrial applications, highlighting how structural modifications can enhance inhibition efficiency and offer protective capabilities against steel corrosion (Hu et al., 2016).

Properties

IUPAC Name

N-benzyl-3-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-20(2)22-11-13-24(14-12-22)31-26(33)19-35-28-29-15-16-32(28)25-10-6-9-23(17-25)27(34)30-18-21-7-4-3-5-8-21/h3-17,20H,18-19H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDFPNXIDDOQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.